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Compound of Interest

Compound Name: Flavipucine

Cat. No.: B1248310 Get Quote

Abstract: Flavipucine is a fungal-derived secondary metabolite belonging to the 2-pyridone

class of alkaloids. First identified for its antibiotic properties, it has since garnered interest for its

unique chemical structure and diverse biological activities, including antifungal and cytotoxic

effects. This document provides a comprehensive overview of the origin, producing organisms,

and the intricate biosynthetic pathway of flavipucine. It details the experimental methodologies

employed in its isolation, characterization, and the elucidation of its genetic origins, presenting

key data and workflows for researchers in natural product chemistry, microbiology, and drug

development.

Discovery and Producing Organisms
Flavipucine was first isolated from the fungus Aspergillus flavipes.[1][2] Since its initial

discovery, the production of flavipucine and its derivatives has been identified in several other

fungal species. These organisms, found in diverse ecological niches, are the natural sources of

this unique pyridone epoxide. The known flavipucine-producing fungi are summarized in Table

1.

Table 1: Fungal Species Reported to Produce Flavipucine
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Fungal Species Reference(s)

Aspergillus flavipes [1][2]

Aspergillus terreus [3]

Cladobotryum rubrobrunnescens [3][4]

Phoma sp. [3][5]

Macrophoma sp. (from fruit rot) [3][4]

Physicochemical Properties of Flavipucine
Flavipucine is characterized by its 3′-isovaleryl-6-methylpyridine-3-spiro-2′-oxiran-2(1H),4(3H)-

dione structure.[1][6] Its chemical and physical properties are essential for its isolation,

characterization, and understanding its biological function.

Table 2: Physicochemical Properties of Flavipucine

Property Value Reference

IUPAC Name

(2R,3R)-6-methyl-2-(3-

methylbutanoyl)-1-oxa-7-

azaspiro[2.5]oct-5-ene-4,8-

dione

[7]

Molecular Formula C₁₂H₁₅NO₄ [7]

Molecular Weight 237.25 g/mol [7]

Exact Mass 237.10010796 Da [7]

Canonical SMILES
CC1=CC(=O)C2(--INVALID-

LINK--C(=O)CC(C)C)C(=O)N1
[7]

InChIKey
DWCXXICTUDDKTB-

JQWIXIFHSA-N
[7]
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The biosynthesis of flavipucine is a complex process orchestrated by a dedicated biosynthetic

gene cluster (BGC), named the flv cluster.[3][8] This pathway involves a hybrid polyketide

synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, which fuses building blocks

from both polyketide and amino acid metabolism.

Labeling studies have confirmed that the 2-pyridone core is derived from polyketide carbons,

while the C8 side chain originates from the amino acid L-leucine.[3][8] The biosynthesis is not a

simple linear process but involves unusual oxidative rearrangements to form the final

heterocyclic structure.

Key insights into the pathway were gained through heterologous expression of the flv gene

cluster from A. terreus in the model fungus A. nidulans.[3][9] This, combined with targeted gene

inactivation, revealed the functions of several key enzymes.

Key Enzymatic Steps:

PKS-NRPS Activity: The central PKS-NRPS enzyme produces a triketide-amino acid hybrid

precursor. Its R domain (reductase) performs a reductive release of this initial product.[3][8]

First Ring Cyclization: The hydrolase FlvD is essential for the initial cyclization event, leading

to the formation of a pyrrolinone intermediate.[3][8]

Oxidative Rearrangement: A small, previously uncharacterized protein, FlvB, catalyzes an

unprecedented oxidative rearrangement of the pyrrolinone precursor to generate the

characteristic 2-pyridone moiety of flavipucine.[3][8]

The proposed biosynthetic pathway, highlighting the key intermediates and enzymes, is

illustrated below.
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Proposed biosynthetic pathway of Flavipucine.

Experimental Protocols
The elucidation of flavipucine's origin and biosynthesis has relied on a combination of classic

natural product chemistry techniques and modern molecular biology approaches.
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The general protocol for isolating flavipucine involves fungal fermentation followed by

extraction and chromatographic purification.

Fermentation: A pure culture of a producing strain (e.g., Cladobotryum rubrobrunnescens) is

grown in a suitable liquid medium (e.g., glucose/maltose medium) under submerged

fermentation conditions for a specified period to allow for metabolite production.[4][5]

Extraction: The fungal biomass is separated from the culture broth by filtration. The culture

filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the

secondary metabolites from the aqueous phase.

Concentration: The organic extract is concentrated under reduced pressure (e.g., using a

rotary evaporator) to yield a crude extract.

Chromatographic Purification: The crude extract is subjected to one or more stages of

chromatography to isolate flavipucine. This typically involves:

Solid-Phase Extraction (SPE): As a preliminary cleanup step.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC column (e.g.,

C18) is commonly used with a gradient of water and an organic solvent (e.g., acetonitrile

or methanol) to achieve final purification of the compound.[5]

The definitive structure of flavipucine was determined using a combination of spectroscopic

and crystallographic methods.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine

the exact mass and elemental composition of the isolated compound, confirming its

molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial

for piecing together the molecular structure.[10]

1D-NMR (¹H and ¹³C): Provides information on the number and types of protons and

carbons in the molecule.
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2D-NMR (COSY, HMQC, HMBC): Establishes connectivity between atoms. COSY

(Correlation Spectroscopy) shows proton-proton couplings, while HMQC (Heteronuclear

Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation)

reveal one-bond and multiple-bond correlations between protons and carbons,

respectively.[10]

X-ray Crystallography: Single-crystal X-ray analysis provides unambiguous proof of the

structure and its stereochemistry by mapping the precise three-dimensional arrangement of

atoms in a crystalline state.[6]

Understanding the genetic basis of flavipucine production involves molecular genetics and

synthetic biology techniques. The workflow below outlines the key steps in a heterologous

expression experiment used to identify the function of the flv gene cluster.[3]
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1. Identify Putative BGC
in A. terreus genome via

genome mining

2. Clone flv Gene Cluster
into an expression vector

3. Transform Host Strain
(e.g., A. nidulans)

with the vector

4. Ferment Recombinant
and Wild-Type Strains

5. Metabolite Extraction
from culture filtrates

6. Comparative Analysis
(HPLC, LC-MS)

Identify new peaks
corresponding to

Flavipucine & related products

Perform Gene Inactivation
(e.g., flvB, flvD) to

determine specific enzyme roles
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Workflow for heterologous expression and gene function analysis.
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Biological Activity
Flavipucine and its derivatives exhibit a range of biological activities, which is a primary driver

for research into this class of compounds. The pyridione epoxide moiety is considered a key

pharmacophore for its antibacterial action against organisms like Bacillus subtilis.[11]

Table 3: Reported Biological Activities of Flavipucine

Activity Type
Target
Organism/Cell Line

Potency Reference(s)

Antifungal
Phytophthora

infestans

IC₉₀ down to 7.81

ppm
[5]

Antifungal Septoria tritici
IC₉₀ down to 31.3

ppm
[5]

Antibacterial Bacillus subtilis Bactericidal activity [11]

Cytotoxic
Human Leukemia

(HL-60) cells

Activity comparable to

SN-38
[11]

Conclusion
The origin of flavipucine is rooted in the complex secondary metabolism of several fungal

species, most notably Aspergillus flavipes. Its biosynthesis is a fascinating example of a PKS-

NRPS pathway that employs novel enzymatic strategies, such as the oxidative rearrangement

of a pyrrolinone intermediate, to construct its unique 2-pyridone spiro-epoxide scaffold. The

technical approaches combining fungal genetics, analytical chemistry, and molecular biology

have been instrumental in unraveling this pathway. Continued research into flavipucine and its

biosynthetic machinery holds potential for the discovery of new bioactive compounds and the

development of novel biocatalysts for synthetic chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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